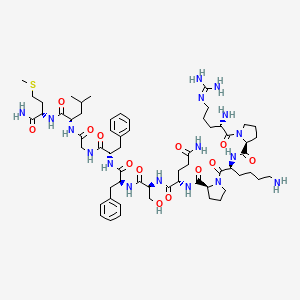
Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” is a peptide composed of eleven amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This specific sequence is related to substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like “this compound” involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.
Biology
Neurobiology: Studied for its role in neurotransmission and pain pathways.
Cell Signaling: Investigated for its involvement in cell signaling mechanisms.
Medicine
Therapeutics: Potential applications in developing pain management therapies and anti-inflammatory drugs.
Industry
Mechanism of Action
The compound “Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” exerts its effects by interacting with specific receptors on cell surfaces. It is known to bind to neurokinin receptors, particularly the neurokinin 1 receptor, which is involved in pain perception and inflammatory responses. The binding of this peptide to its receptor triggers a cascade of intracellular signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Substance P: A related neuropeptide with a similar sequence but different biological activities.
Neurokinin A: Another neuropeptide that shares some structural similarities and functions.
Uniqueness
“Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” is unique due to its specific sequence and the presence of the methionine residue at the C-terminus. This sequence confers distinct biological activities and receptor binding properties compared to other neuropeptides .
Properties
Molecular Formula |
C61H95N17O13S |
|---|---|
Molecular Weight |
1306.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C61H95N17O13S/c1-36(2)31-43(54(85)71-40(51(65)82)25-30-92-3)70-50(81)34-69-52(83)44(32-37-15-6-4-7-16-37)74-55(86)45(33-38-17-8-5-9-18-38)75-56(87)46(35-79)76-53(84)41(23-24-49(64)80)72-57(88)48-22-14-29-78(48)60(91)42(20-10-11-26-62)73-58(89)47-21-13-28-77(47)59(90)39(63)19-12-27-68-61(66)67/h4-9,15-18,36,39-48,79H,10-14,19-35,62-63H2,1-3H3,(H2,64,80)(H2,65,82)(H,69,83)(H,70,81)(H,71,85)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,84)(H4,66,67,68)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
MXTQBPBXNQHASJ-BHEJXMHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















